Cas no 10585-90-7 (1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-)
10585-90-7 structure
Product Name:1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-
Numero CAS:10585-90-7
MF:C17H19NO
MW:253.338864564896
CID:145142
PubChem ID:25407
Update Time:2025-04-19
1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-
- 2-(2,3-dihydro-1H-indol-2-yl)-3-phenylpropan-1-ol
- DTXSID80909764
- 2-INDOLINEETHANOL, beta-BENZYL-
- beta-Benzyl-2-indolineethanol
- 10585-90-7
-
- Inchi: 1S/C17H19NO/c19-12-15(10-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16(14)18-17/h1-9,15,17-19H,10-12H2
- Chiave InChI: SNEACLOTUAXVQM-UHFFFAOYSA-N
- Sorrisi: OCC(CC1C=CC=CC=1)C1CC2C=CC=CC=2N1
Proprietà calcolate
- Massa esatta: 253.14677
- Massa monoisotopica: 253.146664
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.3
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.126
- Punto di ebollizione: 442.3°C at 760 mmHg
- Punto di infiammabilità: 157.6°C
- Indice di rifrazione: 1.601
- PSA: 32.26
- LogP: 3.01240
1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)- Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
10585-90-7 (1H-Indole-2-ethanol,2,3-dihydro-b-(phenylmethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti